4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Overview
Description
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as CTB, is a benzamide compound that has been studied for its potential use in scientific research. CTB is a small molecule that can bind to specific receptors in the brain, making it a valuable tool for studying the mechanisms of certain neurological processes.
Mechanism of Action
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide binds to specific receptors in the brain, known as sigma-1 receptors. These receptors are involved in a variety of neurological processes, including the regulation of dopamine release and the response to stress. By binding to these receptors, 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can modulate the activity of certain neurotransmitters and affect the overall function of the brain.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects in the brain. Studies have found that 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can increase the release of dopamine in certain areas of the brain, while also reducing the activity of certain stress-related pathways. 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to affect the activity of certain ion channels in the brain, which can have a variety of downstream effects on neuronal function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for sigma-1 receptors. This allows researchers to study the effects of sigma-1 receptor activation without affecting other receptors or pathways in the brain. However, one limitation of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Future Directions
There are several potential future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the potential use of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a therapeutic agent for neurological disorders, such as Parkinson's disease and addiction. Another area of interest is the development of more potent 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide analogs that could be used in lower concentrations, allowing for more precise manipulation of sigma-1 receptor activity. Finally, there is interest in studying the downstream effects of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide on neuronal function, including changes in gene expression and protein synthesis.
Scientific Research Applications
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used in scientific research to study a variety of neurological processes, including the regulation of dopamine release in the brain and the effects of certain drugs on the brain. 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been used to study the mechanisms of addiction and the effects of stress on the brain.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c26-20-11-13-21(14-12-20)31-17-18-7-9-19(10-8-18)24(29)27-23-6-2-1-5-22(23)25(30)28-15-3-4-16-28/h1-2,5-14H,3-4,15-17H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMQOUKOBFOGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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